molecular formula C7H8Cl2N2S B1404612 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride CAS No. 1351659-19-2

5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride

Cat. No.: B1404612
CAS No.: 1351659-19-2
M. Wt: 223.12 g/mol
InChI Key: MGHOQEXHWIYGDN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride: is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-chloromethylthiazole with a suitable imidazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The presence of both imidazole and thiazole rings allows for further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.

    Oxidation Products: Oxidized forms of the parent compound with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states of the nitrogen and sulfur atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also explored for its potential use in the production of dyes and pigments.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1,3-thiazole hydrochloride
  • 5-(Chloromethyl)-1,3-thiazole hydrochloride

Comparison: While these compounds share structural similarities, 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride is unique due to the presence of both imidazole and thiazole ringsThe additional methyl group in the imidazole ring also contributes to its distinct properties and reactivity .

Properties

IUPAC Name

5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S.ClH/c1-5-6(4-8)10-2-3-11-7(10)9-5;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHOQEXHWIYGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351659-19-2
Record name 5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
Reactant of Route 6
5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride

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